Benzenesulfonic acid, 4-ethenyl-, ethyl ester

Description

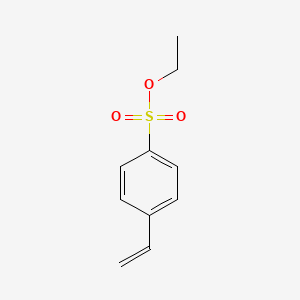

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-ethenylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-3-9-5-7-10(8-6-9)14(11,12)13-4-2/h3,5-8H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUZJFRMTBUCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451729 | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16736-98-4 | |

| Record name | Ethyl 4-ethenylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16736-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonation-Esterification Cascade Reactions

The sequential sulfonation of ethylbenzene derivatives followed by esterification represents the most direct route to benzenesulfonic acid, 4-ethenyl-, ethyl ester. Patent CN113683480A details a chlorosulfonic acid-mediated process where ethylbenzene undergoes electrophilic aromatic sulfonation at the para position under controlled低温 conditions (-5°C to 0°C). Tris(pentafluorophenyl)borane (0.02 equivalents) serves as a Lewis acid catalyst, facilitating the generation of the reactive sulfonating agent from chlorosulfonic acid and acetal.

The reaction proceeds via:

- Sulfonation :

$$ \text{C}6\text{H}5\text{C}2\text{H}5 + \text{ClSO}3\text{H} \xrightarrow{\text{B(C}6\text{F}5\text{)}3} \text{C}6\text{H}4(\text{SO}3\text{H})\text{C}2\text{H}_5 + \text{HCl} $$ - Esterification :

$$ \text{C}6\text{H}4(\text{SO}3\text{H})\text{C}2\text{H}5 + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}6\text{H}4(\text{SO}3\text{C}2\text{H}5)\text{C}2\text{H}5 + \text{H}_2\text{O} $$

Critical parameters:

- Temperature : Maintaining -5°C minimizes ortho-substitution, achieving a 94:6 para:ortho isomer ratio.

- Catalyst loading : 0.02 eq. tris(pentafluorophenyl)borane optimizes electrophilic activation without side reactions.

- Workup : Quenching with aqueous sodium bicarbonate (8% w/v) removes residual acid while preserving ester integrity.

Friedel-Crafts Alkylation-Sulfonation Approach

An alternative strategy involves introducing the ethenyl group post-sulfonation. As demonstrated in US5198499A, 4-vinylbenzenesulfonyl chloride is first synthesized via Friedel-Crafts alkylation of benzene with vinyl chloride, followed by sulfonation. Subsequent esterification with ethanol yields the target compound:

- Alkylation :

$$ \text{C}6\text{H}6 + \text{CH}2=\text{CHCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{CH}2\text{CH}2\text{Cl} $$ - Sulfonation :

$$ \text{C}6\text{H}5\text{CH}2\text{CH}2\text{Cl} + \text{SO}3 \rightarrow \text{C}6\text{H}4(\text{SO}3\text{H})\text{CH}2\text{CH}2\text{Cl} $$ - Esterification :

$$ \text{C}6\text{H}4(\text{SO}3\text{H})\text{CH}2\text{CH}2\text{Cl} + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}6\text{H}4(\text{SO}3\text{C}2\text{H}5)\text{CH}=\text{CH}2 + \text{HCl} + \text{H}2\text{O} $$

Advantages :

- Enables positional selectivity through directed ortho-metalation strategies.

- Compatible with continuous flow reactors for scale-up.

Limitations :

- Requires strict moisture control to prevent AlCl3 deactivation.

- Generates stoichiometric HCl, necessitating corrosion-resistant equipment.

Phase-Transfer Catalyzed Esterification

Building on methodologies from enantioselective cyclopropanation, phase-transfer catalysis (PTC) offers a mild route to sulfonate esters. Using benzyltriethylammonium chloride as a phase-transfer agent, the sodium salt of 4-ethenylbenzenesulfonic acid reacts with ethyl bromide in a biphasic system (water/dichloromethane):

$$ \text{C}6\text{H}4(\text{SO}3^-\text{Na}^+)\text{CH}=\text{CH}2 + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{BnEt}3\text{NCl}} \text{C}6\text{H}4(\text{SO}3\text{C}2\text{H}5)\text{CH}=\text{CH}_2 + \text{NaBr} $$

Optimization insights :

- Catalyst selection : Cinchona alkaloid-derived catalysts (e.g., hydroquinidine 1,4-phthalazinediyl diether) improve yield to 78% with 77.4% enantiomeric excess when chiral centers are present.

- Solvent system : Dichloromethane/water (4:1 v/v) maximizes interfacial contact.

- Reaction time : 12–24 hours at 40°C ensures complete conversion.

Comparative Analysis of Synthetic Routes

Key observations :

- Sulfonation-esterification provides superior regioselectivity but requires expensive boron-based catalysts.

- Phase-transfer methods, while lower yielding, avoid extreme temperatures and corrosive reagents.

Byproduct Management and Purification

All routes generate byproducts requiring careful isolation:

- Ortho-isomers : Chromatographic separation on silica gel (hexane/ethyl acetate 3:1) resolves para and ortho sulfonates.

- Inorganic salts : Filtration through Celite® beds removes AlCl3 or NaBr residues.

- Unreacted ethanol : Azeotropic distillation with toluene reduces ethanol content to <0.5%.

Crystallization from n-heptane produces pharmaceutical-grade material (>99.5% purity).

Industrial-Scale Considerations

Patent US8669375B2 highlights critical factors for kilogram-scale production:

- Catalyst recycling : Tris(pentafluorophenyl)borane recovery via aqueous NaOH wash (pH 10–12) and solvent extraction.

- Energy efficiency : Thin-film evaporators reduce solvent removal time by 40% compared to rotary evaporation.

- Waste mitigation : HCl scrubbing with NaOH solution minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-ethenyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

Substitution: The ethenyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and various substituted benzenesulfonic acid esters.

Scientific Research Applications

Benzenesulfonic acid, 4-ethenyl-, ethyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the manufacture of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-ethenyl-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with amino acid residues, leading to inhibition or activation of enzymatic activity. The ethenyl group can participate in covalent bonding, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Genotoxicity of Selected Sulfonic Acid Esters

| Compound | Ames Test Result | Micronucleus Assay Result | Metabolic Activation Impact |

|---|---|---|---|

| Benzenesulfonic acid, iso-propyl ester | Positive | Positive | Minimal |

| p-Toluenesulfonic acid, iso-butyl ester | Negative | Negative | Not applicable |

| Methanesulfonic acid, sec-butyl ester | Positive | Weakly positive | Significant |

Table 2: Key Physicochemical Properties

Biological Activity

Benzenesulfonic acid, 4-ethenyl-, ethyl ester, also known by its CAS number 16736-98-4, is an organic compound with significant biological activity. Its structure consists of a benzenesulfonic acid moiety attached to an ethyl ester and an ethenyl group, which contribute to its unique reactivity and potential applications in various biological contexts.

- Molecular Formula : C11H12O3S

- Molecular Weight : 212.26 g/mol

- Structural Features : The compound features a sulfonic acid group that can form ionic bonds with amino acids and an ethenyl group that allows for covalent bonding, influencing its biological interactions.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The sulfonic acid group facilitates strong ionic bonding with amino acid residues, potentially leading to the modulation of enzymatic activity. The ethenyl group enhances the compound's ability to participate in covalent bonding, further affecting its biological effects.

Biological Applications

- Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes, making it a valuable tool for studying biochemical pathways.

- Cancer Research : Studies have shown that sulfonate derivatives can exhibit anticancer properties. For instance, similar compounds have demonstrated significant antiproliferative activity against cancer cell lines, with IC50 values below 0.3 µM in some cases .

- Protein Interactions : The ability to form ionic bonds suggests potential applications in investigating protein interactions and cellular signaling pathways.

Anticancer Activity

A study focused on novel benzenesulfonate scaffolds highlighted the anticancer potential of compounds structurally similar to this compound. The results indicated that certain derivatives exhibited high selectivity against cancer cells while maintaining low toxicity towards normal cells. For example:

- IC50 Values :

- BS1 : 0.172 µM

- BS4 : 0.173 µM

- BS6 : 2.699 µM

These findings suggest that modifications to the sulfonate structure can significantly enhance anticancer activity while minimizing side effects .

Enzyme Interaction Studies

Further investigations into the enzyme inhibition capabilities revealed that benzenesulfonic acid derivatives could inhibit serine-threonine kinases and other molecular targets involved in cancer progression:

- Kinase Inhibition Range : Compounds were found to inhibit kinases such as BTK and Lck by approximately 9% to 43% at concentrations around 0.5 µM .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Benzenesulfonic acid, 4-methyl-, ethyl ester | Contains a methyl group instead of an ethenyl group | Moderate anticancer activity |

| Benzenesulfonic acid, 4-chloro-, ethyl ester | Contains a chlorine substituent | Antimicrobial properties |

| Benzenesulfonic acid, 4-nitro-, ethyl ester | Contains a nitro group | Potential for enzyme inhibition |

This compound stands out due to its ethenyl group, which imparts distinct reactivity not found in other similar compounds. This feature allows for further functionalization opportunities, making it a versatile intermediate in organic synthesis and valuable for various applications.

Q & A

Q. Methodological Answer :

- ¹H NMR :

- Mass Spectrometry :

Advanced Question: How do substituents on the benzene ring influence the reactivity of benzenesulfonic acid esters in polymerization reactions?

Methodological Answer :

The ethenyl group (–CH=CH₂) at the 4-position enables radical or cationic polymerization. Key factors include:

- Electron-Withdrawing Effects : The sulfonic acid ester group (–SO₃Et) deactivates the ring, directing polymerization to the ethenyl group .

- Steric Effects : Bulky substituents (e.g., 2-phenylethyl esters) may hinder chain propagation, reducing molecular weight .

- Kinetic Studies : Use DSC (Differential Scanning Calorimetry) to measure polymerization exotherms and GPC (Gel Permeation Chromatography) to analyze polymer molecular weight distribution .

Advanced Question: What strategies resolve conflicting data on the hydrolytic stability of benzenesulfonic acid esters under varying pH conditions?

Methodological Answer :

Discrepancies in stability studies (e.g., hydrolysis rates in acidic vs. alkaline media) can be addressed by:

- Controlled pH Experiments : Conduct hydrolysis kinetics at pH 2–12 using UV-Vis spectroscopy to track ester bond cleavage (λmax ~260 nm for sulfonate anions) .

- Degradation Product Analysis : Employ LC-MS/MS to identify intermediates (e.g., 4-ethenylbenzenesulfonic acid at m/z 185) .

- Computational Modeling : Use DFT calculations to predict hydrolysis pathways and compare with experimental data .

Advanced Question: What are the challenges in characterizing byproducts during the synthesis of 4-ethenyl-substituted sulfonic acid esters?

Methodological Answer :

Common byproducts include:

- Diethyl Sulfate : Formed via over-esterification, detected via FT-IR (S=O stretch at 1180–1200 cm⁻¹) .

- Isomeric Contaminants : Use HPLC with Chiral Columns to resolve stereoisomers (e.g., cis/trans ethenyl groups) .

- Polymerized Byproducts : Analyze using TGA (Thermogravimetric Analysis) to distinguish low-molecular-weight esters from polymeric residues .

Basic Question: What safety protocols are critical when handling benzenesulfonic acid esters in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact with corrosive sulfonic acids .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

- Storage : Keep esters in amber vials at –20°C to prevent hydrolysis or polymerization .

Advanced Question: How can computational tools predict the physicochemical properties of novel benzenesulfonic acid esters?

Q. Methodological Answer :

- Software : Use Gaussian or COSMO-RS to calculate logP (lipophilicity), pKa (acidity), and solubility parameters.

- Validation : Compare predicted vs. experimental data (e.g., measured logP via shake-flask method) .

- QSAR Models : Develop quantitative structure-activity relationships for toxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.